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molecular formula C16H12O4 B1673546 Formononetin CAS No. 485-72-3

Formononetin

Cat. No. B1673546
M. Wt: 268.26 g/mol
InChI Key: HKQYGTCOTHHOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951883B2

Procedure details

Formononetine (90 g; 335 mmol) was suspended in acetonitrile, K2CO3 was added and the mixture was stirred for about 20 minutes at r.t. Pivaloyl chloride (59.85 g; 496 mmol) was dropped into the mixture, then the reaction was stirred for further 15 minutes and quenched into water. The solid was filtered, washed with water, dissolved in CHCl3; the solution was dried and evaporated to dryness to obtain the title compound, which can be crystallised from hot toluene. 102 g of a white crystalline powder were obtained.
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59.85 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:18](=[O:19])[C:17]3[CH:16]=[CH:15][C:14]([OH:20])=[CH:13][C:12]=3[O:11][CH:10]=2)=[CH:7][CH:8]=1.C([O-])([O-])=O.[K+].[K+].[C:27](Cl)(=[O:32])[C:28]([CH3:31])([CH3:30])[CH3:29]>C(#N)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:18](=[O:19])[C:17]3[CH:16]=[CH:15][C:14]([O:20][C:27](=[O:32])[C:28]([CH3:31])([CH3:30])[CH3:29])=[CH:13][C:12]=3[O:11][CH:10]=2)=[CH:5][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
COC=1C=CC(=CC1)C2=COC=3C=C(C=CC3C2=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
59.85 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for about 20 minutes at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for further 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
quenched into water
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CHCl3
CUSTOM
Type
CUSTOM
Details
the solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=COC2=C(C1=O)C=CC(=C2)OC(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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